3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 3-fluorobenzyl alcohol with pyrrolidine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction . Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride can be compared with similar compounds such as 3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride . The primary difference lies in the position of the fluorine atom on the benzyl group, which can influence the compound’s reactivity and interactions. Other similar compounds include various benzyl-substituted pyrrolidines, which may have different substituents on the benzyl group, affecting their chemical and biological properties .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHLDBVPBBMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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